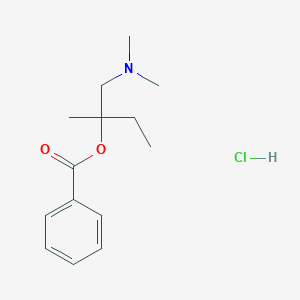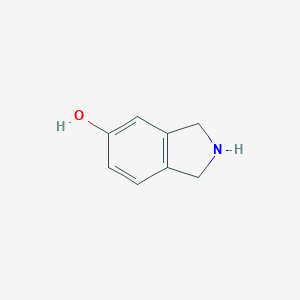
2-(Trifluoromethyl)-1H-imidazole
概要
説明
2-(Trifluoromethyl)-1H-imidazole is a compound that contains a trifluoromethyl group, which has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity have made it an important research hotspot .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The substitution of methyl (Me or −CH 3) by trifluoromethyl (TFM or −CF 3) is frequently used in medicinal chemistry . The −CF 3 substitution on the benzene ring could be particularly effective at gaining binding energy .Chemical Reactions Analysis
The trifluoromethoxylation reaction involves an electrophile and the CF 3 anion, while the electrophilic trifluoromethoxylation reaction involves a nucleophile and the CF 3 cation . In recent years, the late-stage and selective fluorination reaction of organic molecules has received significant attention, especially the trifluoromethoxylation reaction .Physical And Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .科学的研究の応用
Organic Synthesis
2-(Trifluoromethyl)-1H-imidazole can be used in the field of organic synthesis. For instance, it can be used as a reagent in trifluoromethylation reactions with various halogenated hydrocarbons . This process yields products in good yields and exhibits broad functional group compatibility .
Development of Trifluoromethylating Agents
This compound plays a pivotal role in the development of trifluoromethylating agents . These agents are crucial for introducing the trifluoromethyl (CF3) group into molecules . The CF3 group can profoundly influence the physicochemical properties of compounds, making them crucial for the development of pharmaceuticals, agrochemicals, and materials science .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-(Trifluoromethyl)-1H-imidazole, are widely used in the agrochemical industry . They are primarily used for protecting crops from pests .
Pharmaceutical Applications
In the pharmaceutical industry, TFMP derivatives are used as key structural motifs in active pharmaceutical ingredients . They can alter a molecule’s metabolic stability, reactivity, and bioavailability .
Veterinary Applications
TFMP derivatives are also used in the veterinary industry . They are used in the development of various veterinary products .
Functional Monomer for Molecular Imprinting
2-(Trifluoromethyl)-1H-imidazole can be used as an acidic functional monomer for molecular imprinting of nicotine .
作用機序
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity have made it an important research hotspot .
Safety and Hazards
将来の方向性
The development of fluorinated organic chemicals is becoming an increasingly important research topic . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXVHBTWJSSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342912 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-imidazole | |
CAS RN |
66675-22-7 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of lanthanide contraction in the context of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid-based coordination polymers?
A1: Lanthanide contraction plays a crucial role in determining the crystal structures of 2D lanthanide coordination polymers incorporating 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid as a ligand. [] This phenomenon, characterized by the decrease in ionic radii across the lanthanide series, influences the coordination geometry around the metal center and the packing arrangement of the resulting polymeric networks. These structural variations can impact the material's properties, such as porosity and magnetic behavior, making them potentially relevant for applications in catalysis, sensing, and electronics.
Q2: How does the incorporation of a trifluoromethyl group at the 2-position of the imidazole ring affect the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-1H-imidazole derivatives?
A2: Studies investigating the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole and its analogues suggest that the presence of the trifluoromethyl group at the 2-position of the imidazole ring is crucial for their biological activity. [, ] This electron-withdrawing group likely influences the molecule's electronic properties, potentially affecting its binding affinity to bacterial targets and overall efficacy. Further research is needed to elucidate the precise mechanism of action and explore structure-activity relationships in greater detail.
Q3: Beyond lanthanides, what other metal complexes have been reported with 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid, and what are their potential applications?
A3: Research has shown that 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid can also form coordination polymers with IB group metals, such as silver. [] These metal-organic frameworks exhibit unique structural features and properties, making them promising candidates for applications in gas storage, separation, and catalysis. The presence of the trifluoromethyl group in the ligand can further enhance the material's stability and influence its affinity towards specific guest molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)